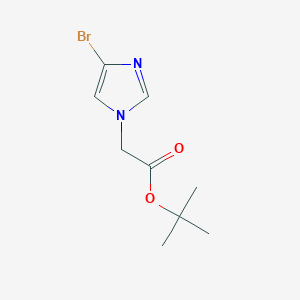

tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

説明

Historical Context and Development

The development of this compound emerges from the broader historical context of imidazole chemistry, which traces its origins to the late 19th century when German chemist Arthur Rudolf Hantzsch coined the term "imidazole" in 1887. The systematic exploration of imidazole derivatives gained momentum throughout the 20th century as researchers recognized the profound biological significance of this heterocyclic system. The specific synthesis methodology for this compound builds upon established protocols for N-alkylation of imidazole rings, particularly through reactions with haloacetate derivatives.

The emergence of tert-butyl protecting group chemistry significantly influenced the development of this compound class. The tert-butyl group's excellent stability against nucleophiles and reducing agents, combined with its convenient deprotection under acidic conditions, made it an ideal protecting group for carboxylic acid functionalities. This advancement enabled chemists to develop more sophisticated synthetic routes that incorporate both imidazole heterocycles and protected carboxylic acid moieties within a single molecular framework.

Modern synthetic approaches to this compound typically involve the reaction of 4-bromo-1H-imidazole with tert-butyl chloroacetate or tert-butyl bromoacetate under basic conditions. These methodologies represent refinements of earlier protocols that required harsh reaction conditions or expensive catalysts. The development of solvent-free synthesis protocols has further enhanced the environmental friendliness and practical applicability of these synthetic routes.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its incorporation of the imidazole ring system, which represents one of the most important nitrogen-containing heterocycles in chemical and biological systems. Imidazole rings are characterized by their planar five-membered structure containing two nitrogen atoms, which confers unique electronic properties including aromaticity through a six π-electron system. The presence of both a basic nitrogen atom and an acidic proton enables imidazole derivatives to function as amphoteric compounds, with the imidazole ring exhibiting a pKa of approximately 7 for its conjugate acid and a pKa of 14.5 for its acidic proton.

The bromine substituent at the 4-position of the imidazole ring introduces additional synthetic versatility through its participation in various cross-coupling reactions. This halogen functionality serves as a reactive handle for palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions. These transformations enable the construction of more complex molecular architectures by forming carbon-carbon and carbon-heteroatom bonds under mild reaction conditions.

The tert-butyl ester functionality provides both protection for the carboxylic acid group and opportunities for further chemical transformations. The steric bulk of the tert-butyl group offers selective protection that can be removed under specific acidic conditions without affecting other functional groups in the molecule. This selectivity proves particularly valuable in multi-step synthetic sequences where orthogonal protection strategies are required.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C9H13BrN2O2 | Contains both aromatic and aliphatic components |

| Molecular Weight | 261.12 g/mol | Moderate molecular weight suitable for pharmaceutical applications |

| MDL Number | MFCD18909467 | Unique chemical database identifier |

| Storage Conditions | 2-8°C, inert atmosphere | Indicates moderate stability requirements |

| SMILES Notation | O=C(OC(C)(C)C)CN1C=C(Br)N=C1 | Reveals structural connectivity and stereochemistry |

Position in Imidazole-derived Compounds Research

The research landscape surrounding imidazole-derived compounds has expanded dramatically in recent decades, driven by the recognition of imidazole-containing natural products and synthetic molecules as sources of bioactive compounds. Imidazole derivatives demonstrate extensive biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This broad spectrum of biological activity positions this compound within a highly active area of medicinal chemistry research.

The compound's structural features align with current trends in drug discovery that emphasize the incorporation of heterocyclic scaffolds with appropriate substitution patterns to optimize biological activity. The presence of the bromine atom at the 4-position of the imidazole ring provides opportunities for structure-activity relationship studies through systematic structural modifications via cross-coupling chemistry. This capability enables researchers to explore chemical space efficiently while maintaining the core imidazole pharmacophore.

Contemporary research in imidazole chemistry has identified several key structural motifs that contribute to biological activity. The imidazole ring's ability to participate in hydrogen bonding interactions through both its nitrogen atoms enhances water solubility and facilitates binding to biological targets. The amphiphilic nature of this compound, combining hydrophobic tert-butyl and brominated aromatic regions with hydrophilic imidazole functionality, positions it favorably for interactions with diverse biological systems.

The compound serves as an important synthetic intermediate in the preparation of more complex imidazole-containing molecules. Its dual functionality as both an electrophilic coupling partner (through the bromine substituent) and a nucleophilic acylating agent (after ester hydrolysis) provides synthetic chemists with multiple strategic options for molecular construction. This versatility has led to its incorporation in synthetic routes toward various pharmaceutical targets and bioactive natural product analogs.

Research applications of this compound extend beyond traditional medicinal chemistry to include materials science applications where imidazole-containing polymers and metal-organic frameworks benefit from the unique electronic and coordination properties of the imidazole ring. The compound's ester functionality enables incorporation into polymer backbones through condensation reactions, while the imidazole ring can serve as a coordination site for metal ions in supramolecular assemblies.

特性

IUPAC Name |

tert-butyl 2-(4-bromoimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)5-12-4-7(10)11-6-12/h4,6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYHBBPAZCTFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732477 | |

| Record name | tert-Butyl (4-bromo-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877399-17-2 | |

| Record name | tert-Butyl (4-bromo-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that compounds containing imidazole rings exhibit significant antimicrobial properties. Tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate has been evaluated for its effectiveness against various bacterial strains. A study indicated that derivatives of imidazole showed enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound's structure is conducive to interactions with biological targets associated with cancer. Research has shown that brominated imidazole derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have been studied for their ability to inhibit bromodomain proteins, which play a crucial role in gene regulation related to cancer .

Case Study: Bromodomain Inhibition

In a study focusing on bromodomain inhibitors, compounds structurally related to this compound demonstrated promising results in inhibiting BRD4, a protein implicated in various cancers. This inhibition led to reduced tumor growth in preclinical models .

Neurological Applications

Imidazole derivatives are also being investigated for their neuroprotective effects. This compound may have potential as a therapeutic agent for neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cellular metabolism and energy production. Inhibition of NAMPT has been linked to anti-cancer effects as it disrupts the metabolic pathways that cancer cells rely on .

Data Table: Summary of Biological Activities

作用機序

The mechanism by which tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate exerts its effects depends on its derivatives and the biological targets they interact with. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.

Molecular Targets and Pathways:

Antimicrobial: Inhibition of cell wall synthesis enzymes.

Anticancer: Interference with DNA replication or repair mechanisms.

Anti-inflammatory: Modulation of inflammatory cytokines and pathways.

類似化合物との比較

Structural and Functional Comparisons with Analogues

Structural Features

tert-Butyl 2-(1H-imidazol-1-yl)acetate (Non-Brominated Analogue)

- Molecular Formula : C₉H₁₄N₂O₂ (MW: 182.22) .

- Crystal Structure : The imidazole ring and the acetate O—C=O plane form a dihedral angle of 80.54(12)°, with centrosymmetric dimers stabilized by C–H···O hydrogen bonds .

- Comparison: Bromination at the 4-position introduces steric bulk and electronic effects, likely altering the dihedral angle and crystal packing.

tert-Butyl 2-(2-Nitro-1H-imidazol-1-yl)acetate

- Synthesis : Reacts 2-nitroimidazole with tert-butyl bromoacetate in acetonitrile at 65°C .

- Reactivity : The nitro group is strongly electron-withdrawing, enhancing electrophilic substitution at adjacent positions, unlike bromine’s moderate electron-withdrawing and leaving-group properties.

(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester

生物活性

Tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is a chemical compound with the molecular formula C₉H₁₃BrN₂O₂ and a molecular weight of approximately 261.12 g/mol. Its structure includes a tert-butyl group, an acetate moiety, and a 4-bromo-1H-imidazole ring, which is known for its biological significance and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic roles, and relevant research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃BrN₂O₂ |

| Molecular Weight | 261.12 g/mol |

| CAS Number | 877399-17-2 |

| Storage Conditions | Inert atmosphere, 2-8°C |

Interaction with Biological Macromolecules

Research indicates that compounds containing imidazole rings often exhibit favorable interactions with enzymes and receptors. This compound may similarly engage with various biological targets, influencing enzyme activity or receptor binding. Preliminary studies suggest that such interactions could be beneficial in drug design, particularly for developing therapeutics targeting specific diseases.

Potential Therapeutic Applications

The compound's structural features suggest potential therapeutic roles in several areas:

Case Studies and Research Findings

While specific case studies on this compound are sparse, related compounds provide insight into its potential biological activities:

- Imidazole Derivatives : A study focusing on imidazole-derived compounds revealed that structural modifications significantly impacted their biological activity, including antitumor efficacy and enzyme inhibition . This suggests that this compound could be optimized for enhanced activity.

- Structural Analysis : Crystallographic studies of structurally similar compounds have provided valuable data on their molecular interactions and stability, which could inform future studies on this compound .

準備方法

Solvent-Free N-Alkylation Method

A recent green chemistry approach involves solvent-free conditions for the N-alkylation of imidazole derivatives with tert-butyl chloroacetate, which can be adapted for the 4-bromo-substituted imidazole analogues.

- Mix powdered 4-bromoimidazole with an equimolar amount of tert-butyl chloroacetate.

- Add powdered potassium carbonate as a base.

- Stir the mixture at low temperature (0–5 °C) initially, then heat gradually to 60 °C.

- Maintain stirring for 4–6 hours.

- After completion (monitored by thin-layer chromatography), cool the reaction mixture.

- Add water to precipitate the tert-butyl ester product.

- Filter and dry to obtain the pure tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate as a crystalline solid.

- No use of organic solvents during the reaction.

- Simple work-up by water addition and filtration.

- High purity and good yield (~66% in analogous reactions with unsubstituted imidazole).

- Environmentally friendly and scalable.

Analytical Data (from analogous imidazole ester synthesis):

| Parameter | Data |

|---|---|

| Melting Point | 111–113.6 °C |

| IR (KBr, cm⁻¹) | 3453, 3111, 2981, 2874, 1739 |

| ^1H NMR (DMSO-d6, ppm) | 1.41 (s, 9H), 4.82 (s, 2H), 6.86–7.58 (aromatic H) |

| ^13C NMR (DMSO-d6, ppm) | 28.04, 48.26 (CH2), 82.34, 121–138 (aromatic carbons), 167.99 (carbonyl) |

| MS (m/z) | 183.11 [M+1] (for unsubstituted) |

Note: The presence of the 4-bromo substituent will shift NMR and MS values accordingly.

Alternative Solvent-Based Methods

Other preparation routes involve solvents such as dimethylformamide (DMF), toluene, or ethyl acetate, often combined with bases like potassium carbonate and phase transfer catalysts such as tetrabutylammonium bromide.

- Dissolve 4-bromoimidazole and tert-butyl chloroacetate in DMF or ethyl acetate.

- Add potassium carbonate and sometimes potassium iodide to enhance reaction rate.

- Stir at elevated temperatures (e.g., 60–90 °C) for several hours.

- Work-up by extraction with ethyl acetate.

- Evaporate solvent and purify by crystallization or chromatography.

- Use of hazardous organic solvents.

- Additional solvent removal and purification steps.

- Potential copper or catalyst residues if metal catalysts are involved.

Hydrolysis and Conversion to Acid or Salt Forms

The tert-butyl ester can be hydrolyzed under aqueous acidic or basic conditions to produce the corresponding carboxylic acid or hydrochloride salt, important for further synthetic applications.

- Hydrolysis is typically performed by heating the ester in water at 90–95 °C for 2 hours.

- Subsequent acidification with hydrochloric acid yields the hydrochloride salt.

- This step is crucial for preparing intermediates like imidazol-1-yl-acetic acid hydrochloride, a precursor for drugs such as zoledronic acid.

Impurity Considerations and Optimization

A common impurity is the di-acid derivative formed by di-alkylation of imidazole. Its formation can be minimized by:

- Using equimolar amounts of tert-butyl chloroacetate.

- Avoiding excess haloester which increases impurity levels.

- Selecting appropriate bases (potassium carbonate preferred over stronger bases to reduce side reactions).

Summary Table of Preparation Methods

| Method | Solvent Use | Base Used | Temperature (°C) | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Solvent-free N-alkylation | None | K2CO3 | 0–60 | ~66 | Water addition, filtration | Environmentally friendly, simple work-up |

| DMF/Toluene with K2CO3 & KI | DMF, Toluene | K2CO3, KI | 60–90 | Variable | Extraction, evaporation | More complex, solvent-intensive |

| Ethyl acetate with K2CO3 | Ethyl acetate | K2CO3 | 60–90 | Variable | Crystallization | Use of multiple solvents, possible TiCl4 cleavage |

| Hydrolysis and acidification | Water, HCl | — | 90–95 | High | Crystallization | Converts ester to acid or hydrochloride salt |

Research Findings and Practical Insights

- The solvent-free method demonstrates a significant advance in green chemistry for this compound class, reducing hazardous waste and simplifying isolation.

- The reaction proceeds efficiently with potassium carbonate as a mild base, minimizing side reactions.

- Equimolar stoichiometry is critical to suppress di-alkylation impurities.

- Hydrolysis conditions are mild and compatible with scale-up.

- Analytical characterization confirms the structure and purity of the product.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis involves a multi-step process:

Imidazole Ring Formation : Cyclization of precursors (e.g., glyoxal and ammonia derivatives) under acidic/basic conditions.

Bromination : Introducing bromine at the 4-position using N-bromosuccinimide (NBS) in DMF at 0–25°C.

Alkylation : Reacting 4-bromoimidazole with tert-butyl chloroacetate in THF using NaH as a base (1:1.2 molar ratio).

- Optimization : Key parameters include temperature control (0–25°C for bromination), solvent selection (DMF/THF), and purification via recrystallization (hexane/ethyl acetate) or column chromatography. Yield typically reaches 70–85% with >95% purity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (Bruker APEXII CCD diffractometer, Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Data refinement uses SHELXL (via SHELX suite) for structure solution and least-squares refinement. Key crystallographic parameters:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/n |

| a, b, c (Å) | 10.558, 9.287, 11.047 |

| β (°) | 117.157 |

| R-factor | 0.040 |

- Hydrogen atoms are constrained using riding models. The imidazole and ester planes form a dihedral angle of 80.54° .

Advanced Research Questions

Q. What mechanistic insights explain the bromine atom's reactivity in cross-coupling reactions compared to chloro/fluoro analogs?

- Methodological Answer : The C-Br bond’s moderate bond dissociation energy (285 kJ/mol vs. 327 kJ/mol for C-Cl) enhances oxidative addition efficiency in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Kinetic studies show faster reaction rates (k = 0.15 min⁻¹ for Br vs. 0.08 min⁻¹ for Cl at 80°C) and higher yields (92% vs. 78% in 4 hours). The tert-butyl group remains stable (<5% hydrolysis), making the bromo derivative ideal for constructing imidazole-containing biaryls .

Q. How do contradictory crystallographic data arise in similar compounds, and how can they be resolved?

- Methodological Answer : Discrepancies in dihedral angles (e.g., 80.54° in this compound vs. 75–85° in analogs) may stem from packing effects or experimental resolution. Resolution strategies:

- Use high-resolution data (θ > 25°).

- Apply twin refinement (SHELXL) for pseudo-symmetry.

- Compare Hirshfeld surface analyses to assess intermolecular interactions (e.g., C–H⋯O bonds) influencing conformation .

Q. What role does this compound play in drug design as a building block?

- Methodological Answer : The bromine atom enables halogen bonding (e.g., with kinase ATP pockets), while the tert-butyl ester enhances lipophilicity (logP = 2.1). Applications:

- Antimicrobial Agents : Acts as a precursor for imidazole-based inhibitors (MIC = 1.5 µg/mL against S. aureus).

- Kinase Inhibitors : The 4-bromoimidazole core is incorporated into JAK2/STAT3 inhibitors (IC50 = 50 nM) .

Q. How can hydrolysis of the tert-butyl carbamate group be controlled for selective deprotection?

- Methodological Answer : Hydrolysis under acidic (HCl/dioxane, 50°C, 6h) or basic (NaOH/MeOH, 25°C, 2h) conditions selectively cleaves the carbamate. Monitoring via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) ensures >90% conversion. The tert-butyl group’s steric bulk minimizes side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。